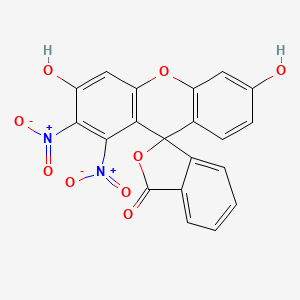
4-TRIFLUOROMETHYLUMBELLIFERYL 7-*PHOSPHA TE SODIUM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Trifluoromethylumbelliferyl 7-phosphate sodium is a chemical compound known for its application as a substrate in biochemical assays. It is particularly used for the discrimination of erythrocyte acid phosphatase isoenzymes . This compound is characterized by the presence of a trifluoromethyl group attached to the umbelliferone structure, which is further phosphorylated and combined with sodium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trifluoromethylumbelliferyl 7-phosphate sodium typically involves the following steps:
Starting Material: The synthesis begins with umbelliferone, a naturally occurring compound.
Trifluoromethylation: The umbelliferone is subjected to trifluoromethylation using a suitable trifluoromethylating agent under controlled conditions to introduce the trifluoromethyl group.
Phosphorylation: The trifluoromethylated umbelliferone is then phosphorylated using a phosphorylating agent such as phosphorus oxychloride or phosphoric acid in the presence of a base.
Sodium Salt Formation: The final step involves the neutralization of the phosphorylated product with sodium hydroxide to form the sodium salt of 4-Trifluoromethylumbelliferyl 7-phosphate.
Industrial Production Methods
In an industrial setting, the production of 4-Trifluoromethylumbelliferyl 7-phosphate sodium may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques like crystallization, filtration, and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
4-Trifluoromethylumbelliferyl 7-phosphate sodium undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-Trifluoromethylumbelliferone and inorganic phosphate.
Oxidation: It can undergo oxidation reactions, particularly at the trifluoromethyl group, under the influence of strong oxidizing agents.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
Hydrolysis: 4-Trifluoromethylumbelliferone and inorganic phosphate.
Oxidation: Oxidized derivatives of 4-Trifluoromethylumbelliferyl 7-phosphate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Trifluoromethylumbelliferyl 7-phosphate sodium has a wide range of applications in scientific research:
Biochemistry: Used as a fluorogenic substrate for the detection and quantification of acid phosphatase activity in biological samples.
Molecular Biology: Employed in enzyme assays to study enzyme kinetics and inhibition.
Medical Diagnostics: Utilized in diagnostic kits for the detection of specific enzyme activities in clinical samples.
Pharmaceutical Research: Applied in drug discovery and development to screen for enzyme inhibitors or activators.
Industrial Applications: Used in quality control processes to monitor enzyme activities in various industrial products.
Mechanism of Action
The mechanism of action of 4-Trifluoromethylumbelliferyl 7-phosphate sodium involves its hydrolysis by acid phosphatase enzymes. The enzyme catalyzes the cleavage of the phosphate group, resulting in the release of 4-Trifluoromethylumbelliferone, which is a fluorescent compound. The fluorescence can be measured to quantify the enzyme activity. The molecular targets are the active sites of acid phosphatase enzymes, and the pathway involves the enzymatic hydrolysis of the phosphate ester bond.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl Phosphate: Another fluorogenic substrate used for detecting phosphatase activity.
4-Nitrophenyl Phosphate: A chromogenic substrate for phosphatase assays.
6,8-Difluoro-4-Methylumbelliferyl Phosphate: A similar compound with different fluorogenic properties.
Uniqueness
4-Trifluoromethylumbelliferyl 7-phosphate sodium is unique due to the presence of the trifluoromethyl group, which enhances its stability and fluorogenic properties. This makes it a highly sensitive and specific substrate for detecting acid phosphatase activity compared to other similar compounds.
Properties
CAS No. |
125440-96-2 |
|---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3E)-3-[2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B1180474.png)
![3aH-pyrrolo[3,2-b]pyridin-2-ylacetonitrile](/img/structure/B1180478.png)


